5-Phenyl-1,4-oxazepane hydrochloride

Description

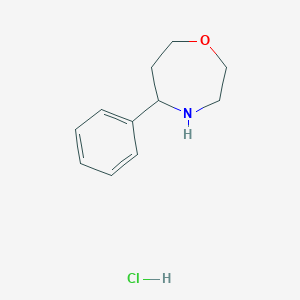

5-Phenyl-1,4-oxazepane hydrochloride is a synthetic organic compound featuring a seven-membered oxazepane ring (a saturated heterocycle containing one oxygen and one nitrogen atom at positions 1 and 4, respectively) with a phenyl substituent at the 5-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.7 g/mol |

IUPAC Name |

5-phenyl-1,4-oxazepane;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)11-6-8-13-9-7-12-11;/h1-5,11-12H,6-9H2;1H |

InChI Key |

PHFLAQIPSNBKHA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCNC1C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 5-phenyl-1,4-oxazepane hydrochloride to structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural and Physicochemical Properties

*Hypothetical data inferred from structural analogs.

Key Observations:

- Substituent Effects : The phenyl group in 5-phenyl-1,4-oxazepane may enhance binding to aromatic receptor pockets, similar to oxazepam hydrochloride’s benzodiazepine core . Methyl-substituted analogs (e.g., 2- or 7-methyl) exhibit reduced steric hindrance, favoring use as synthetic intermediates .

- Dihydrochloride Salts : Compounds like 4-(piperidin-4-yl)-1,4-oxazepane dihydrochloride show enhanced solubility for in vivo studies, a feature critical for pharmacokinetic optimization .

Preparation Methods

Gold(I)-Catalyzed Cycloisomerization Method

A recent and efficient approach involves gold(I)-catalyzed cycloisomerization of vinylidenecyclopropane derivatives tethered to alcohol or amine groups. This method facilitates the formation of seven-membered oxazepane rings via carbene or non-carbene pathways, depending on the steric bulk of substituents and chain length.

- Catalyst: XPhosAuCl (5 mol%) with AgNTf2 (5 mol%)

- Solvent: Tetrahydrofuran (THF)

- Temperature: Room temperature

- Reaction time: Typically a few hours

- Post-cyclization modifications include acid treatment (HCl in dioxane), acylation, and oxidation steps to yield the hydrochloride salt form.

This method yields oxazepane derivatives in good yields under mild conditions and allows for gram-scale synthesis.

| Parameter | Conditions | Outcome |

|---|---|---|

| Catalyst | XPhosAuCl (5 mol%), AgNTf2 (5 mol%) | Efficient cyclization |

| Solvent | THF | Good solubility and reactivity |

| Temperature | Room temperature | Mild reaction conditions |

| Post-treatment | HCl (4 M in dioxane), 80 °C | Formation of hydrochloride salt |

| Yield | Moderate to high | Good yields reported |

This approach is notable for its broad substrate scope and ability to tolerate various substituents, making it highly versatile for synthesizing 5-phenyl-1,4-oxazepane hydrochloride analogs.

Polymer-Supported Synthesis Route

Another sophisticated method involves the use of polymer-supported homoserine derivatives reacted with 2-bromoacetophenones to form N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer under acidic conditions leads to spontaneous lactonization or formation of 1,4-oxazepane derivatives as diastereomeric mixtures.

- Starting materials: Fmoc-HSe(TBDMS)-OH immobilized on Wang resin

- Alkylation with 2-bromoacetophenones

- Cleavage with trifluoroacetic acid (TFA) or TFA/triethylsilane

- Diastereomeric mixtures require further separation and characterization

- Catalytic hydrogenation of nitro groups improves separability

This method provides access to chiral 1,4-oxazepane-5-carboxylic acids bearing two stereocenters, which can be further converted to hydrochloride salts if desired.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Resin immobilization | Fmoc-HSe(TBDMS)-OH on Wang resin | Solid-phase synthesis approach |

| Alkylation | 2-bromoacetophenones | Introduces phenyl substituent |

| Cleavage | TFA or TFA/Et3SiH | Controls lactonization vs oxazepane formation |

| Diastereomer separation | Catalytic hydrogenation | Enhances purity and isolation |

This method is particularly useful for stereoselective synthesis and structural diversification.

Acid-Catalyzed Cyclization Using Hydrochloric Acid

A classical and industrially relevant method involves the cyclization of appropriate precursors under hydrochloric acid catalysis. This approach avoids volatile salts or bicarbonates and employs direct acid catalysis to facilitate ring closure.

- Reactants: Chloro-substituted benzophenone derivatives with hexamethylenetetramine

- Catalyst: Concentrated hydrochloric acid (35% w/w)

- Solvent: Industrial alcohol (e.g., ethanol)

- Temperature: Reflux conditions for approximately 7 hours

- Workup: Concentration, solvent addition, washing, and salt formation by acidification

- Purification: Filtration, washing with purified water, drying

This method yields high-purity this compound with HPLC purity exceeding 99%, suitable for pharmaceutical intermediate production.

| Parameter | Conditions | Result |

|---|---|---|

| Catalyst | 35% Hydrochloric acid | Efficient ring closure |

| Solvent | Industrial alcohol | Good solubility for reactants |

| Temperature | Reflux (~80-100 °C) | Complete reaction in 7 hours |

| Purification | Washing, acidification, filtration | High purity (>99% HPLC) |

| Yield | High | Suitable for scale-up |

This method is well-documented in patent literature and industrial processes for related oxazepane derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Gold(I)-Catalyzed Cycloisomerization | XPhosAuCl, AgNTf2, THF, RT, HCl post-treatment | Mild conditions, broad scope, gram-scale | Requires precious metal catalyst |

| Polymer-Supported Synthesis | Fmoc-HSe(TBDMS)-OH resin, 2-bromoacetophenones, TFA cleavage | Stereoselective, chiral products | Complex, requires solid-phase setup |

| Acid-Catalyzed Cyclization | Hexamethylenetetramine, 35% HCl, industrial alcohol, reflux | High purity, industrially scalable | Harsh acidic conditions, longer reaction time |

Analytical and Research Findings

- NMR and IR Spectroscopy confirm the formation of the oxazepane ring and the position of the phenyl substituent.

- HPLC Purity levels of above 99% have been achieved using acid-catalyzed methods, ensuring pharmaceutical-grade quality.

- Stereochemical Outcomes depend heavily on the choice of precursors and cleavage conditions in polymer-supported syntheses.

- Reaction Yields vary from moderate to high (~60-90%) depending on the method and substrate scope.

- Scalability is demonstrated in gold(I)-catalyzed and acid-catalyzed protocols, with gram-scale and industrial-scale preparations reported.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-phenyl-1,4-oxazepane hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines with appropriate electrophiles. For oxazepane derivatives, intramolecular cyclization under acidic or basic conditions is common. For example, intermediate amines can be treated with carbonyl-containing reagents (e.g., aldehydes or ketones) to form the seven-membered oxazepane ring. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Analytical techniques like HPLC (≥95% purity) and NMR (to confirm absence of unreacted precursors) are essential .

- Data Note : Yield optimization often requires temperature control (e.g., 60–80°C) and stoichiometric adjustments of reagents. Contaminants like residual solvents (DCM, THF) must be monitored via GC-MS .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm the presence of the oxazepane ring (e.g., characteristic peaks for N-CH2-O groups at δ 3.5–4.5 ppm) and phenyl substituents (aromatic protons at δ 7.2–7.6 ppm) .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

- XRD (if crystalline) : Resolve bond lengths and angles to verify the hydrochloride salt formation .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Conduct kinetic solubility assays in buffers (pH 1–10) using UV-Vis spectroscopy or LC-MS. Hydrochloride salts generally exhibit higher aqueous solubility at acidic pH due to protonation of the amine. Stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways (e.g., hydrolysis of the oxazepane ring) .

Advanced Research Questions

Q. How do steric and electronic effects of the phenyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution on the oxazepane ring. Experimental validation via kinetic studies (e.g., SN2 reactions with alkyl halides) under controlled conditions (dry DMF, 25°C) can correlate substituent effects with reaction rates. Compare with analogues (e.g., 3-phenyl vs. 7-cyclopropyl derivatives) to isolate steric contributions .

- Data Contradiction : Some studies suggest electron-withdrawing groups (e.g., -Cl) on the phenyl ring accelerate reactivity, while others report steric hindrance dominates. Resolve via Hammett plots or Eyring analysis .

Q. What strategies mitigate racemization during enantioselective synthesis of this compound?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry at the nitrogen center. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. Low-temperature reactions (<0°C) reduce epimerization .

Q. How can computational modeling predict the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with 5-HT receptors. Validate predictions via in vitro radioligand binding assays (IC50 values). Corrogate results with SAR studies on phenyl-substituted analogues .

Key Challenges and Recommendations

- Contradictory Data : Discrepancies in reaction yields (e.g., 40–70%) may arise from moisture sensitivity. Use anhydrous solvents and inert atmospheres .

- Advanced Characterization : For unresolved stereochemistry, employ NOESY NMR or single-crystal XRD .

- Literature Gaps : Limited in vivo data necessitates collaboration with pharmacology labs to assess bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.